molecular formula C10H8BrClF3N3 B13705154 3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride

3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride

Cat. No.: B13705154
M. Wt: 342.54 g/mol
InChI Key: LJAWTBBBJXXPRR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester, followed by the introduction of the bromo and trifluoromethyl groups through electrophilic substitution reactions. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include nitro or nitroso derivatives, dehalogenated compounds, and substituted pyrazoles with various functional groups.

Scientific Research Applications

3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-phenylpyrazole: Lacks the bromo and trifluoromethyl groups, resulting in different reactivity and applications.

    3-Amino-5-(4-chlorophenyl)pyrazole:

    3-Amino-5-(4-methylphenyl)pyrazole: Features a methyl group instead of a trifluoromethyl group, leading to variations in its reactivity and applications.

Uniqueness

The presence of both bromo and trifluoromethyl groups in 3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole makes it unique compared to similar compounds. These groups enhance its reactivity and provide opportunities for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H8BrClF3N3

Molecular Weight

342.54 g/mol

IUPAC Name

5-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H7BrF3N3.ClH/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-9(15)17-16-8;/h1-4H,(H3,15,16,17);1H

InChI Key

LJAWTBBBJXXPRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)C(F)(F)F)Br.Cl

Origin of Product

United States

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